2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
Description
This compound features a benzoimidazole core substituted with a methoxy group at position 5, linked via a methylene group to a piperazine ring, which is further connected to a methoxy-substituted ethanone moiety.
Properties
IUPAC Name |
2-methoxy-1-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-22-11-16(21)20-7-5-19(6-8-20)10-15-17-13-4-3-12(23-2)9-14(13)18-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGOSWXYYWAREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydrobenzimidazole compounds, and various substituted piperazine derivatives .
Scientific Research Applications
2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its benzimidazole core.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: The methoxy group in the target compound and 5k may enhance solubility compared to halogenated analogs like sertaconazole . Piperazine in the target compound and 5k likely improves pharmacokinetic properties (e.g., blood-brain barrier penetration) versus triazole-linked analogs (e.g., 4d) .
Synthetic Routes: The target compound’s synthesis may resemble ’s method (reflux in ethanol with nucleophilic substitution) . Triazole-containing analogs (e.g., 4d, 5k) use click chemistry, which offers modularity but requires copper catalysts .
Pharmacological Profiles: Anticancer: Piperazine-benzothiazole hybrids (e.g., 5k) inhibit cancer cell growth via kinase or receptor modulation . Antimicrobial: Triazole-ethanone derivatives (e.g., 4d) disrupt microbial enzymes or membranes . Receptor Antagonism: Methoxy-benzoimidazole-propanoic acid () targets estrogen receptors, suggesting the target compound could be modified for hormone-related therapies .
Q & A
Basic Research Questions
Q. How can I design a multi-step synthesis protocol for this compound, considering its benzimidazole and piperazine moieties?
- Methodological Answer :
- Step 1 : Synthesize the 5-methoxy-1H-benzo[d]imidazole core via cyclization of 4-methoxy-o-phenylenediamine with glyoxylic acid under acidic conditions .
- Step 2 : Introduce the piperazine ring by alkylation using 1-(chloromethyl)piperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
- Step 3 : Couple the intermediate with 2-methoxyacetyl chloride via nucleophilic acyl substitution in dichloromethane, using triethylamine as a catalyst .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side reactions (e.g., over-alkylation).
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for high-purity crystalline products, leveraging the compound’s moderate polarity .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% methanol in DCM) to separate closely related byproducts .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with synthetic standards .
Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure?
- Methodological Answer :
- ¹H NMR :
- Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) .
- Aromatic protons on the benzimidazole ring appear as doublets in δ 7.0–7.5 ppm .
- Mass Spectrometry : Expect a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₉H₂₅N₃O₃), with fragmentation patterns indicating cleavage at the piperazine-ethanone bond .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., water, DMSO) and predict solubility .
- Validation : Compare computed IR spectra with experimental data to refine force-field parameters .
Q. What experimental strategies can elucidate the compound’s biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) using radioligand displacement (e.g., ³H-labeled ligands) to identify affinity for histamine or serotonin receptors, given structural analogs in .
- Enzyme Inhibition Studies : Test inhibitory effects on kinases (e.g., MAPK) via fluorescence-based assays, using ATP-competitive probes .
- Cellular Toxicity : Evaluate IC₅₀ values in HEK-293 or HepG2 cells using MTT assays, with dose-response curves over 24–72 hours .
Q. How can reaction mechanisms for key synthetic steps (e.g., alkylation) be validated?
- Methodological Answer :
- Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation during piperazine alkylation .
- Isotopic Labeling : Introduce deuterated reagents (e.g., CD₃OD) to confirm proton transfer pathways in acid-catalyzed cyclization .
- Computational Validation : Compare activation energies (ΔG‡) from DFT calculations with experimental rate constants .
Key Considerations for Researchers
- Contradictions in Data : and highlight trade-offs between computational accuracy (e.g., B3LYP vs. hybrid functionals) and experimental validation. Prioritize empirical data for reaction optimization.
- Biological Relevance : While and suggest receptor-binding potential, avoid overextrapolation to therapeutic claims without in vivo validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
